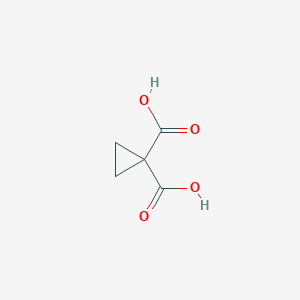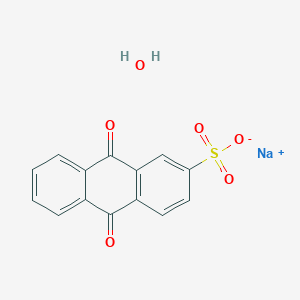
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate
Vue d'ensemble
Description
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate is a chemical compound known for its versatile properties and applications in various scientific fields. It is a derivative of anthraquinone, characterized by the presence of sulfonate and hydrate groups. This compound is often used in organic synthesis, materials chemistry, and pharmaceutical sciences due to its unique chemical structure and reactivity .
Mécanisme D'action
Target of Action
It’s known that the compound forms charge-transfer complexes with 9,10-dimethoxyanthracene-2-sulfonate .
Mode of Action
The compound interacts with its targets through the formation of charge-transfer complexes . This interaction results in changes at the molecular level, which can influence various biochemical processes.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
Its ability to form charge-transfer complexes suggests that it may influence the redox state of cells and potentially act as a redox indicator .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate. For instance, it is recommended to store the compound in a dry, cool, and well-ventilated place . This suggests that moisture, temperature, and ventilation can affect its stability and efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate typically involves the sulfonation of anthraquinone. The reaction is carried out by treating anthraquinone with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The resulting product is then crystallized and dried to obtain the hydrate form .
Industrial Production Methods: In industrial settings, the production process is scaled up by using large reactors for the sulfonation reaction. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure high yield and purity of the final product. The crystallization and drying steps are also optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form hydroanthraquinone derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various anthraquinone derivatives with different functional groups, which can be used in further chemical synthesis and applications .
Applications De Recherche Scientifique
Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate finds applications in diverse research fields:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a probe in fluorescence studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Comparaison Avec Des Composés Similaires
- Sodium 9,10-dioxo-9,10-dihydroanthracene-2,7-disulfonate
- Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate
- 9,10-dimethoxyanthracene-2-sulfonate .
Comparison: Sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate is unique due to its specific sulfonate position and hydrate form, which confer distinct electrochemical and photochemical properties. Compared to its analogs, it exhibits different reactivity patterns and applications, making it a valuable compound in various scientific and industrial contexts .
Propriétés
IUPAC Name |
sodium;9,10-dioxoanthracene-2-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S.Na.H2O/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;;/h1-7H,(H,17,18,19);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHILLYASAGTPOI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153277-35-1 | |
| Record name | Anthraquinone-2-sulfonic acid, sodium salt monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Anthraquinone-2-sulfonic acid sodium salt monohydrate employed in electrochemical biosensors?
A2: This compound serves as a redox indicator in electrochemical DNA biosensors. Specifically, it is used to detect hybridization between a probe and target DNA sequence. For example, in a biosensor designed to detect the Human T-Lymphotropic Virus-1 (HTLV-1), Anthraquinone-2-sulfonic acid sodium salt monohydrate's electrochemical oxidation response is measured after the target DNA hybridizes with a probe immobilized on a modified electrode surface. []
Q2: What role does Anthraquinone-2-sulfonic acid sodium salt monohydrate play in the fabrication of regenerated cellulose-based sensors?
A4: It acts as a dopant for polypyrrole (PPy) in the fabrication of these sensors. Research shows that using Anthraquinone-2-sulfonic acid sodium salt monohydrate as the dopant, compared to perchlorate ions, significantly improves the electrical conductivity of the sensor material. This improvement is attributed to the enhanced properties of the regenerated cellulose-based ionic electro-active sensors achieved through the specific preparation process and the influence of the chosen dopant. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


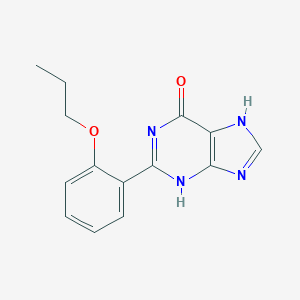
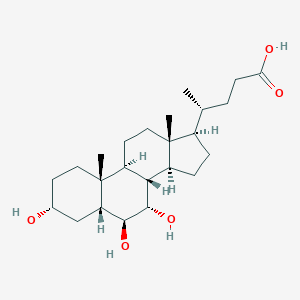

![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)
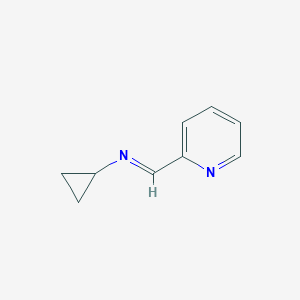
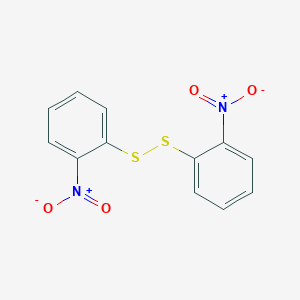
![(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester](/img/structure/B44183.png)
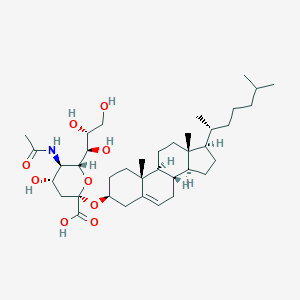
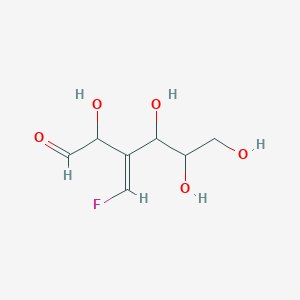
![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![(3alpha,5beta,6alpha)-6-Bromo-3-[(ethoxycarbonyl)oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B44187.png)

![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
